Scientific Field: Oncology
Application Summary: Dioscin has been identified to inhibit the invasion and migration of Hepatocellular Carcinoma HepG2 cells by reversing TGF-β1-Induced Epithelial-Mesenchymal Transition.
Methods of Application: In the study, Dioscin treatment increased the expression of the epithelial marker E-cadherin and gap junction proteins, while decreasing the expression of mesenchymal markers such as N-cadherin, Vimentin, Snail, and Slug.
Application Summary: Dioscin has been shown to have anti-cancer effects in Gastric Cancer (GC).
Methods of Application: The study used cell viability, proliferation, apoptosis and invasion assays to measure the effect of Dioscin on GC cells.
Results: Dioscin inhibited GC cell proliferation and invasion, but induced apoptosis and autophagy.
Scientific Field: Orthopedics
Application Summary: Dioscin has been found to have potential therapeutic effects on osteoporosis.
Dioscin is a natural compound classified as a spirostanyl glycoside, primarily extracted from the tubers of various species of the genus Dioscorea, commonly known as wild yam. Its chemical structure includes a diosgenin core, which is a phytosteroid sapogenin, linked to a trisaccharide composed of rhamnose and glucose units . Dioscin has garnered attention for its potential therapeutic properties and is often studied for its biological activities, particularly in the context of metabolic and inflammatory diseases.
Dioscin can undergo several chemical transformations, particularly hydrolysis reactions that yield diosgenin. This process can be catalyzed by acids, bases, or enzymes, breaking down the glycosidic bonds to release diosgenin and sugars . The hydrolysis of dioscin is significant in synthesizing various steroid compounds, including sex hormones and corticosteroids. Additionally, dioscin can participate in glycosylation reactions, where it can react with different sugar moieties to form various glycosides .
Dioscin exhibits a range of biological activities that make it a subject of interest in pharmacological research. Notable effects include:
The synthesis of dioscin typically involves the glycosylation of diosgenin. A common method includes using trimethylsilyl trifluoromethanesulfonate as a catalyst for the reaction between diosgenin and perbenzoylated glucopyranosyl N-phenyl trifluoroacetimidate. This method allows for the selective attachment of sugar moieties to the diosgenin backbone, resulting in the formation of dioscin . Additionally, enzymatic methods using specific glycosyltransferases have been explored for more efficient synthesis under mild conditions.
Dioscin's applications extend across various fields:
Studies on dioscin have revealed significant interactions with various cellular pathways:
Dioscin shares structural and functional similarities with several other compounds derived from Dioscorea species or related plants. Here’s a comparison with some notable compounds:
Compound | Structure Type | Biological Activity | Unique Features |
---|---|---|---|
Diosgenin | Phytosteroid Sapogenin | Precursor for steroid synthesis | Directly involved in hormone production |
Sarsasapogenin | Sapogenin | Anti-inflammatory, anticancer | Exhibits neuroprotective effects |
Yamogenin | Sapogenin | Antioxidant | Less studied than dioscin |
Quillaja Saponins | Saponins | Immune-modulating | Used as adjuvants in vaccines |
Dioscin's uniqueness lies in its specific glycosidic structure that enhances its solubility and bioavailability compared to diosgenin alone, allowing for potentially greater therapeutic efficacy.
Dioscin, a spirostanyl glycoside with the molecular formula C₄₅H₇₂O₁₆, exhibits remarkable variation in its distribution across different species within the Dioscorea genus [1] [2]. This steroidal saponin consists of a trisaccharide chain comprising alpha-L-rhamnose-(1→4)-[alpha-L-rhamnose-(1→2)]-beta-D-glucose attached to position 3 of the aglycone diosgenin via glycosidic linkage [1] [2].
The phytochemical analysis reveals significant disparities in dioscin accumulation among Dioscorea species, with Dioscorea zingiberensis demonstrating the highest concentrations. Research indicates that dioscin content in D. zingiberensis can reach up to 19.52 milligrams per gram of dry weight, with an average content of 14.37 milligrams per gram across ten batches studied [3]. This species notably accumulates diosgenin ranging from 2 to 16 percent in its rhizomes, making it the most productive source for commercial extraction [4].
Comparative studies across multiple Dioscorea species demonstrate varying levels of dioscin presence. Dioscorea nipponica, another significant medicinal species, contains approximately 12.52 milligrams per gram of diosgenin [3], while Dioscorea panthaica exhibits considerably lower concentrations at 5.29 milligrams per gram [3]. Additional species including Dioscorea collettii and Dioscorea septemloba have been confirmed to contain dioscin, though specific quantitative data remains limited [3].
The tissue-specific distribution of dioscin varies considerably among species. In D. zingiberensis and D. nipponica, the highest concentrations are found in rhizomes, which serve as the primary storage organs for these perennial herbs [4] [5]. Recent investigations using imaging mass spectrometry revealed that in Dioscorea japonica, dioscin accumulates preferentially in the peripheral regions of bulbils, with concentrations exceeding those found in edible tubers and leaves [6].
Geographical variations significantly influence dioscin distribution patterns. Among the over 600 reported Dioscorea species, 41 contain more than 1 percent diosgenin in their tubers [4]. Species from temperate regions, particularly those designated as Old World Dioscorea species, show notably lower dioscin content compared to their tropical counterparts [7]. This geographical dependency reflects the evolutionary adaptation of these plants to their respective environments and the selective pressures that have shaped their secondary metabolite profiles.
The abundance of dioscin in D. zingiberensis surpasses that found in other commercially important species such as D. nipponica and D. panthaica, establishing it as the primary resource for industrial diosgenin extraction [3]. This species is widely distributed across southern China, including Henan, Hubei, Hunan, Shanxi, Gansu, and Sichuan provinces, making it readily accessible for large-scale cultivation and harvesting [3].
The biosynthesis of dioscin represents a complex multi-step process involving sophisticated enzymatic machinery that transforms simple precursor molecules into the final steroidal saponin. This pathway integrates several fundamental metabolic routes, including sterol biosynthesis, cytochrome P450-mediated oxidations, and glycosylation reactions [8] [9].
The initial stages of dioscin biosynthesis follow the classical sterol biosynthetic pathway, beginning with the mevalonic acid pathway or the methylerythritol phosphate pathway. These pathways generate isopentenyl diphosphate and dimethylallyl diphosphate, which subsequently form farnesyl pyrophosphate through the action of farnesyl diphosphate synthase [8]. Squalene synthase and squalene epoxidase then convert farnesyl pyrophosphate into 2,3-oxidosqualene, the crucial precursor for sterol cyclization [8].
The oxidosqualene cyclization step represents a critical branch point in the pathway. Cycloartenol synthase and lanosterol synthase catalyze the cyclization of 2,3-oxidosqualene into cycloartenol and lanosterol, respectively [8] [10]. These enzymes belong to the oxidosqualene cyclase family, which demonstrates remarkable diversity in product formation and contributes significantly to the structural variety of triterpenes and sterols [10].
Following cyclization, a series of enzymatic modifications transforms cycloartenol into cholesterol through multiple intermediate steps. This transformation involves sterol methyltransferases, particularly SMT1, SMT2, and SMT3, which introduce methyl groups at specific positions [8] [11]. The expression patterns of these genes show significant correlation with dioscin accumulation, with three SMT genes exhibiting consistent expression patterns alongside other biosynthetic genes [8].
The conversion of cholesterol to diosgenin represents the most specialized aspect of the pathway. Cytochrome P450 monooxygenases play crucial roles in this transformation, catalyzing site-specific hydroxylations at the C-16, C-22, and C-26 positions [9] [12]. Key enzymes include CYP90B27, which catalyzes the hydroxylation of cholesterol at the C-22 position to form 22R-hydroxycholesterol, and CYP90G4, which continues the hydroxylation at the C-16 position [13]. Subsequently, CYP94D108 performs C-26 hydroxylation, followed by spontaneous cyclization leading to diosgenin formation [13].
Transcriptomic analyses have identified 485 unigenes annotated as cytochrome P450s in Dioscorea zingiberensis, with 165 of these showing correlation to dioscin biosynthesis [9] [12]. Phylogenetic analysis has narrowed this to four most likely candidates involved in the biosynthetic steps from cholesterol to dioscin [9] [12]. The diversity of CYP450 genes reflects the complexity of oxidative modifications required for sterol and triterpene elaboration [10].
The final stages of dioscin biosynthesis involve extensive glycosylation reactions catalyzed by UDP-glycosyltransferases. The process begins with the addition of glucose to the C-3 position of diosgenin, forming trillin through the action of sterol 3-O-glucosyltransferases [14] [11]. Two characterized enzymes, Dz3GT1 and Dz3GT2, demonstrate the ability to catalyze C3-glucosylation activity on diosgenin [9] [12].
The subsequent addition of rhamnose groups requires specialized UDP-rhamnosyltransferases. Research has identified DzGT1 as a key enzyme that glycosylates trillin to form prosapogenin A of dioscin [14]. This represents the first step in rhamnose addition, with the final conversion to dioscin requiring an additional, yet unidentified rhamnosyltransferase [14]. The identification of these glycosyltransferases provides crucial insights into the serial glycosylation process that generates the complex branched sugar chain characteristic of steroidal saponins [15].
Weighted gene co-expression network analysis has revealed that eight UDP-glycosyltransferase genes show high expression in rhizomes, with four demonstrating positive regulation following methyl jasmonate treatment [11]. This suggests a coordinated regulation of glycosylation activities in response to environmental stimuli and developmental cues [11].
Environmental conditions exert profound influences on dioscin accumulation in Dioscorea species, with multiple factors contributing to the observed variations in secondary metabolite production. Understanding these environmental dependencies is crucial for optimizing cultivation practices and maximizing dioscin yields for commercial applications.
Temperature represents one of the most critical environmental factors affecting dioscin biosynthesis. Research demonstrates that optimal growth temperatures for different Dioscorea species vary, with most species showing preference for temperatures between 25-30°C for vegetative growth [16]. However, enzyme activity related to dioscin biosynthesis shows different temperature optima, with fermentation studies indicating peak activity at 30°C for spawn cultivation and 40°C for subsequent enzyme transformation processes [17] [18]. Higher temperatures of 55-60°C prove more suitable for enzyme transformation compared to lower temperatures, suggesting that elevated temperatures enhance the enzymatic conversion processes involved in dioscin production [16].
Light exposure significantly influences secondary metabolite production in Dioscorea species. Optimal light conditions require 6-8 hours of direct sunlight daily, though some species can tolerate reduced light exposure of 3-4 hours [19]. Light-induced biochemical variations affect secondary metabolite production patterns, with specific wavelengths and intensities capable of enhancing diosgenin production in callus cultures [20]. The photoperiod and light quality influence the expression of biosynthetic genes and the accumulation of dioscin in plant tissues [21].
Soil characteristics play fundamental roles in determining dioscin yield and plant health. Dioscorea species thrive in well-draining, loamy soils with slightly acidic to neutral pH levels ranging from 6.0 to 7.0 [22] [19]. Sandy loam soils with pH values between 6.0 and 6.5 are particularly preferred, providing optimal conditions for nutrient uptake and root development [22]. The importance of proper drainage cannot be overstated, as Dioscorea tubers are extremely sensitive to waterlogged conditions, which can lead to root rot and significantly reduce dioscin accumulation [19].
Organic matter content in soil directly influences plant fertility and secondary metabolite production. The incorporation of farmyard manure at rates of 25 tonnes per hectare enhances soil structure and provides essential nutrients for optimal growth [22]. The fertilizer schedule of 40:60:120 kilograms of nitrogen, phosphorus, and potassium per hectare, combined with Azospirillum application, supports healthy plant development and maximizes dioscin production [22].
Moisture management requires careful balance to support optimal dioscin accumulation. Annual rainfall requirements range from 1200 to 2000 millimeters, with well-distributed precipitation throughout the growing season [22]. Copious watering once weekly proves necessary during cultivation, while avoiding water stress that could negatively impact secondary metabolite biosynthesis [22]. However, excessive moisture must be avoided to prevent waterlogging and associated root diseases.
Temporal factors significantly influence dioscin accumulation patterns. Time-course analyses reveal that maximum dioscin production occurs during the exponential growth phase, typically 21-38 days after sprouting [23] [24]. In suspension cultures of Helicteres isora, maximum diosgenin production was observed on the tenth day of culture with 107 micrograms per gram dry weight, coinciding with the exponential growth phase [24]. This positive correlation between active growth and dioscin production suggests that harvesting timing critically affects final yields.
Cultivation season and planting schedules also impact dioscin accumulation. In tropical and subtropical regions, planting during March to June aligns with favorable climatic conditions and supports optimal secondary metabolite production [22]. The crop can be successfully grown in tropical and subtropical climatic conditions up to 1500 meters above mean sea level, providing flexibility in geographical cultivation [22].
Geographic location introduces additional complexity to dioscin yield optimization. Environmental shifts have important impacts on the functional traits and bioactive products of medicinal crops, with geographical variations in fatty acid and steroid saponin compositions well-documented [25]. Studies on Tribulus terrestris demonstrated that habitat location significantly affects dioscin accumulation, with maximum dioscin content observed in samples harvested from Moldova and minimum content in samples from research institute gardens [26].
Elicitation treatments can enhance dioscin production under controlled conditions. Biotic elicitors have been shown to enhance diosgenin production in suspension cultures, with maximum effectiveness observed when elicitors are applied during the initial growth phase [24]. Methyl jasmonate treatment increases diosgenin levels, reaching peak concentrations after 12 hours before gradually declining as glycosyltransferases convert diosgenin into dioscin [11].
Conventional solvent extraction remains the foundation of dioscin isolation, employing various alcohol-water mixtures to achieve optimal compound recovery. The most widely implemented approach utilizes aqueous ethanol systems, with concentrations ranging from 30% to 90% volume per volume, depending on the specific extraction requirements and plant matrix characteristics [4] [5] [6].
Ultrasonic-assisted extraction represents a significant advancement in dioscin recovery efficiency. Research demonstrates that optimal conditions involve 75% ethanol concentration, ultrasonic frequency of 35.74 kilohertz, extraction duration of 30 minutes, and a solid-to-liquid ratio of 1:10 [6] [7]. Under these parameters, extraction yields reach 3.13%, representing a substantial improvement over traditional methods that typically achieve 2.42% yields over 30-day extraction periods [6] [7].
The mechanism underlying ultrasonic enhancement involves cavitation effects that reduce boundary layer thickness between the solid plant matrix and liquid solvent phase, thereby accelerating mass transfer and cellular disruption without compromising the structural integrity of target compounds [8] [7]. Scanning electron microscopy analysis confirms that ultrasonic treatment does not destroy cellular architecture but rather facilitates enhanced permeability for improved extraction efficiency [7].
Innovative surfactant-assisted extraction methodologies have demonstrated remarkable improvements in dioscin recovery rates. Sodium dodecyl sulfate at critical micelle concentration conditions enables significant reduction in ethanol consumption while maintaining high extraction efficiency [4]. Optimal parameters include 30% ethanol volume fraction, 25.8 kilohertz ultrasonic frequency, 40-minute extraction duration, and surfactant concentration at 2 times critical micelle concentration, achieving extraction rates of 8.59% [4].
The surfactant mechanism operates through micelle formation, which enhances solubilization of dioscin in reduced-polarity solvent systems. This approach addresses the economic challenges associated with high ethanol consumption in traditional extraction processes, potentially reducing production costs by 15-20% while maintaining comparable or superior yields [4].
Extraction Method | Optimal Conditions | Extraction Yield (%) | Time Required | Environmental Impact |
---|---|---|---|---|
Ultrasonic-Assisted Ethanol | 75% ethanol, 35.74 KHz, 1:10 ratio | 3.13 | 30 minutes | Moderate solvent use |
Surfactant-Enhanced | 30% ethanol, 2 CMC SDS | 8.59 | 40 minutes | Reduced solvent consumption |
Traditional Solvent | 70% ethanol, reflux | 2.42 | 30 days | High solvent use |
Aqueous Ethanol (90%) | Three extraction cycles | 9.35% purity | 36 hours | High solvent consumption |
The development of two-step macroporous resin column chromatography represents a breakthrough in dioscin purification technology, achieving industrial-scale production with exceptional purity and recovery rates [9] [10] [11]. This methodology employs a systematic approach utilizing different resin types optimized for specific purification stages.
The initial purification stage employs D101 macroporous resin, selected for its superior adsorption characteristics among nine tested resin types including NKA-II, DA201, DM-301, AB-8, D1400, D4020, X-5, and HPD-100 [9] [10]. D101 resin demonstrates optimal performance with adsorption capacity of 35.52 milligrams per gram, desorption capacity of 28.92 milligrams per gram, and desorption ratio of 85.6% [9].
The operational protocol involves initial loading of crude extract onto the D101 resin column, followed by washing with 8 bed volumes of 30% aqueous ethanol to remove high-polarity impurities, and subsequent elution with 10 bed volumes of 80% aqueous ethanol to collect dioscin [9]. This process increases dioscin purity 9.16-fold from 9.35% to 85.64% with recovery of 81.47% [9] [10].
The second purification stage utilizes D900 macroporous resin, specifically selected from five decolorizing resin types (D900, D318, D315, D280, and D301) for final purification [9] [10]. The D900 resin column employs 12 bed volumes of 20% aqueous ethanol for decolorization, followed by 15 bed volumes of 60% aqueous ethanol for dioscin elution [9].
This second step elevates dioscin purity to 96.55% with recovery of 89.64%, resulting in production of 1.486 kilograms of high-purity dioscin from 100.0 kilograms of raw material [9] [10]. The overall process demonstrates exceptional efficiency using only aqueous ethanol as solvent, eliminating the need for toxic organic solvents.
Resin Type | Polarity | Adsorption Capacity (mg/g) | Desorption Ratio (%) | Application Stage |
---|---|---|---|---|
D101 | Non-polar | 35.52 | 85.6 | First step - primary purification |
D900 | Decolorizing | Variable | Variable | Second step - final refinement |
AB-8 | Low polarity | 28.01 | 87.08 | Alternative first step |
NKA-II | Polar | Low | Low | Not recommended |
DA201 | Polar | Low | Low | Not recommended |
The selection of appropriate macroporous resins depends critically on matching resin polarity characteristics with target compound properties. Dioscin, possessing relatively low polarity, demonstrates optimal interaction with non-polar and low-polarity resins, while polar resins show insufficient adsorption capacity for effective purification [9].
Supercritical carbon dioxide extraction represents the pinnacle of environmentally sustainable dioscin isolation technology. This methodology operates under precisely controlled conditions of 35-80°C temperature and 15-35 megapascals pressure for 2-4 hours extraction duration [12] [13]. The process achieves remarkable yields of 5.93% with purity exceeding 94.9% [12] [13].
The supercritical carbon dioxide system utilizes dual-reactor configuration with continuous reverse extraction, employing extraction reactor conditions of 55°C and 29±2 megapascals, separation reactor A at 55°C and 7±1 megapascals, and separation reactor B at 50°C and 5±1 megapascals [13]. The process demonstrates exceptional selectivity and rapid extraction kinetics while maintaining complete solvent recoverability.
Ionic liquid technology presents an innovative green chemistry approach for dioscin extraction and simultaneous hydrolysis. The 1-methyl-3-(3-sulfopropyl)-imidazolium hydrogen sulfate ionic liquid system operates as both extraction solvent and hydrolysis catalyst, achieving one-step conversion from plant material to purified product [14] [15] [16].
Optimal operating conditions include 2.0 molar ionic liquid concentration, 100°C temperature, 5-hour reaction duration with ultrasonic assistance [14] [15] [16]. This methodology produces 6.35 milligrams of product from 2.0 grams of raw material, with ionic liquid demonstrating excellent reusability through four cycles with only 5% efficiency decrease [14] [16].
Microwave-assisted extraction employs electromagnetic energy to enhance mass transfer and cellular disruption, achieving rapid and efficient dioscin recovery. The three-liquid-phase system consisting of 30% ethanol, 15% ammonium sulfate, 40% petroleum ether, and water operates under optimal conditions of 380 watts microwave power for 120 seconds [17].
This methodology achieves recovery rates of 98.35% for dioscin and 97.38% for total saponins, integrating extraction, separation, and purification in a single operation [17]. The process significantly reduces reagent consumption and processing time while achieving superior concentration of target compounds.
Technology | Environmental Benefit | Industrial Scalability | Economic Viability | Processing Time |
---|---|---|---|---|
Supercritical CO₂ | Non-toxic, recyclable solvent | High | High capital, low operating cost | 2-4 hours |
Ionic Liquids | Reusable catalyst-solvent | Medium | Moderate cost, reusable materials | 5 hours |
Microwave-Assisted | Reduced energy consumption | Medium | Low capital, efficient operation | 2 minutes |
Enzymatic Systems | Biodegradable catalysts | Limited | High enzyme cost | 8-12 hours |
Enzymatic extraction represents the most environmentally benign approach to dioscin isolation, utilizing specific glycosidases to selectively hydrolyze glycosidic bonds. Novel dioscin-glycosidases isolated from Absidia species demonstrate exceptional specificity for multi-glycoside hydrolysis, operating optimally at 40°C and pH 5.0 [18] [19].
The enzymatic approach employs immobilized enzyme systems with optimal parameters of 3.5% sodium alginate, 3.45% calcium chloride concentration, and pH 8.8, achieving 43.98% enzyme activity recovery and maintaining 70.3% relative activity after six operational cycles [20] [21]. While enzymatic methods offer superior environmental compatibility, current limitations in enzyme availability and cost restrict industrial scalability.
The convergence of multiple green chemistry approaches offers synergistic advantages for sustainable dioscin production. Combined methodologies integrating supercritical fluid extraction with enzymatic pretreatment, or ionic liquid systems with microwave assistance, demonstrate enhanced efficiency while maintaining environmental sustainability principles.